2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core with a phenoxy group and a carbaldehyde functional group
Mechanism of Action
Target of Action
The compound “2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .
Mode of Action
The mode of action of pyrimidine derivatives can vary depending on their structure and the specific targets they interact with. Some pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For instance, some pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators, thereby affecting the inflammatory response pathway . .
Result of Action
The result of a compound’s action can vary depending on its specific targets, mode of action, and the biochemical pathways it affects. Some pyrimidine derivatives have been shown to exhibit potent anti-inflammatory effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dimethylphenol with a suitable pyrido[1,2-a]pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid:
2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol:
Uniqueness
2-(2,4-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-6-7-14(12(2)9-11)22-16-13(10-20)17(21)19-8-4-3-5-15(19)18-16/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWICOXJQVXPJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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